Synthesis of 1,3-Dichloro-2-propanol-d5: An In-depth Technical Guide
Synthesis of 1,3-Dichloro-2-propanol-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 1,3-Dichloro-2-propanol-d5 (CAS: 1173020-20-6), a deuterated analog of the industrial chemical 1,3-Dichloro-2-propanol.[1][2][3][4] The primary application of this isotopically labeled compound is as an internal standard for analytical quantification, particularly in mass spectrometry-based methods.[1][3] This guide details a proposed synthesis pathway, a comprehensive experimental protocol adapted from a well-established procedure, and relevant data presented for clarity and practical application in a research and development setting.
Overview of Synthetic Strategy
The most direct and viable synthetic approach for 1,3-Dichloro-2-propanol-d5 is the hydrochlorination of a commercially available, appropriately deuterated glycerol precursor. This method is advantageous due to the availability of the starting material and the well-documented success of this reaction for the non-deuterated analog.
The proposed synthesis involves the reaction of Glycerol-1,1,2,3,3-d5 with dry hydrogen chloride gas in the presence of a catalytic amount of acetic acid. The reaction proceeds via the substitution of the primary hydroxyl groups of the glycerol backbone with chloride ions.
Experimental Protocol
This protocol is adapted from the well-established synthesis of 1,3-Dichloro-2-propanol published in Organic Syntheses.[5] Researchers should exercise all necessary safety precautions when handling the listed reagents, particularly hydrogen chloride gas.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |
| Glycerol-1,1,2,3,3-d5 | 62502-71-0 | 97.12 | 100 g (approx. 1.03 mol) | Starting material. |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | 2 g | Catalyst. |
| Hydrogen Chloride, gas | 7647-01-0 | 36.46 | Excess | To be generated in situ or from a cylinder. |
| Sodium Carbonate, anhydrous | 497-19-8 | 105.99 | As needed | For neutralization. |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | For extraction. |
Equipment:
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2-liter three-necked round-bottom flask
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Mechanical stirrer
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Gas inlet tube
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Reflux condenser with a gas outlet leading to a trap
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Thermometer
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Heating mantle
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Gas generator for HCl (or a cylinder with a regulator)
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Separatory funnel
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Distillation apparatus
Reaction Procedure
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Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a reflux condenser, place 100 g of Glycerol-1,1,2,3,3-d5 and 2 g of glacial acetic acid.
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Heating and Gas Introduction: Heat the flask in a heating mantle to 100-110 °C. Once the temperature is stable, begin to pass a steady stream of dry hydrogen chloride gas through the mixture. The gas outlet of the condenser should be connected to a trap to absorb excess HCl.
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Reaction Monitoring: Continue the reaction for several hours. The progress of the reaction can be monitored by periodically weighing the flask to determine the amount of HCl absorbed. The reaction is considered complete when the rate of weight gain significantly decreases.
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Work-up: After the reaction is complete, cool the flask to room temperature. Carefully transfer the dark, viscous liquid to a large beaker and neutralize it by the slow addition of anhydrous sodium carbonate with stirring until the solution is alkaline to litmus paper.
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Extraction and Separation: Transfer the neutralized mixture to a separatory funnel. The crude 1,3-Dichloro-2-propanol-d5 will form the lower layer. Separate the layers and wash the organic layer with a small amount of water.
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Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 70-73 °C at 14 mmHg. The boiling point of the non-deuterated analog is 174 °C at atmospheric pressure.[6][7]
Quantitative Data
The following table summarizes the expected physical and chemical properties of 1,3-Dichloro-2-propanol-d5. The yield is an estimate based on the reported yield for the non-deuterated synthesis.
| Property | Value | Reference |
| Molecular Formula | C₃HD₅Cl₂O | [1][3] |
| Molecular Weight | 134.02 g/mol | [1][3] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | ~174 °C (760 mmHg) | [6][7] |
| Purity (typical) | >98% | [1][2][3][4] |
| Expected Yield | 55-70% | [5] |
Characterization
The structure and purity of the synthesized 1,3-Dichloro-2-propanol-d5 should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show a significant reduction in the signals corresponding to the C-H protons compared to the non-deuterated standard. The spectrum of the non-deuterated compound shows signals around 4.07 ppm (CH₂Cl), 3.70 ppm (CHOH), and 2.6 ppm (OH).[8] ¹³C NMR and ²H NMR would be valuable for confirming the positions of deuteration.
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Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of 134.02 g/mol for the deuterated compound.[1][3] The fragmentation pattern can also be compared to the non-deuterated analog to confirm the structure.
Safety Considerations
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Hydrogen Chloride: HCl gas is corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. An acid gas trap is essential to neutralize excess HCl.
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1,3-Dichloro-2-propanol: This compound is classified as a carcinogen and is toxic.[9] Handle with care, avoiding skin contact and inhalation.
This guide provides a robust framework for the synthesis of 1,3-Dichloro-2-propanol-d5. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.
References
- 1. 1,3-Dichloro-2-propanol (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. 1,3-Dichloro-2-propanol (Dâ , 98%)- Cambridge Isotope Laboratories, DLM-2112-0.5 [isotope.com]
- 3. 1,3-Dichloro-2-propanol (D5, 98%) 1 mg/mL in Methanol [lgcstandards.com]
- 4. 1,3-DICHLORO-2-PROPANOL | Eurisotop [eurisotop.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2-Propanol, 1,3-dichloro- [webbook.nist.gov]
- 8. 1,3-Dichloro-2-propanol(96-23-1) 1H NMR spectrum [chemicalbook.com]
- 9. oehha.ca.gov [oehha.ca.gov]
